Cas no 53439-91-1 (L-Phenylacetyl Carbinol)

L-Phenylacetyl Carbinol structure
Productnaam:L-Phenylacetyl Carbinol
L-Phenylacetyl Carbinol Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Phenylacetyl Carbinol
- (S)-phenylacetylcarbinol
- L-Phenylacetyl Carbi
- (1S)-1-hydroxy-1-phenylpropan-2-one
- (S)-(+)-1-hydroxy-1-phenyl-2-propanone
- (S)-(+)-1-hydroxy-1-phenylpropan-2-one
- (S)-1-hydroxy-1-phenyl-2-propanone
- (S)-1-hydroxy-1-phenylpropane-2-one
- (S)-PAC
- 1S-FP
- (1S)-1-Hydroxy-1-phenyl-2-propanone
- CHEBI:149670
- rel-(1R)-1-hydroxy-1-phenylpropan-2-one
- (S)-(+)-phenylacetylcarbinol
- (S)-Phenylacetyl Carbinol
- Q27261522
- l-phenylacetylcarbinol
- UNII-57T7N5C73Q
- SCHEMBL9221845
- (S)-1-Hydroxy-1-phenylpropan-2-one
- EN300-1272246
- (S)-1-Hydroxy-1-phenylpropanone
- 2-Propanone, 1-hydroxy-1-phenyl-, (1S)-
- EN300-6735034
- 53439-91-1
- Phenylacetyl carbinol, (+)-
- CS-0232438
- (1S)-phenylacetylcarbinol
- AKOS027324276
- 57T7N5C73Q
- (+)-Phenylacetyl Carbinol
- (+)-phenylacetylcarbinol
-
- Inchi: InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
- InChI-sleutel: ZBFFNPODXBJBPW-SECBINFHSA-N
- LACHT: CC(=O)C(C1=CC=CC=C1)O
Berekende eigenschappen
- Exacte massa: 150.06800
- Monoisotopische massa: 150.068079557g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 137
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- PSA: 37.30000
- LogboekP: 1.30900
L-Phenylacetyl Carbinol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6735034-1.0g |
rel-(1R)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 1.0g |
$2050.0 | 2023-07-10 | ||
Enamine | EN300-6735034-5.0g |
rel-(1R)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 5.0g |
$5949.0 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211710-10 mg |
L-Phenylacetyl Carbinol, |
53439-91-1 | ≥70% | 10mg |
¥2,708.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211710-10mg |
L-Phenylacetyl Carbinol, |
53439-91-1 | ≥70% | 10mg |
¥2708.00 | 2023-09-05 | |
Enamine | EN300-1272246-10000mg |
(1S)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 92.0% | 10000mg |
$8819.0 | 2023-10-02 | |
Enamine | EN300-1272246-5.0g |
(1S)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 92% | 5.0g |
$5949.0 | 2023-07-10 | |
Enamine | EN300-1272246-1.0g |
(1S)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 92% | 1.0g |
$2050.0 | 2023-07-10 | |
A2B Chem LLC | AG23967-500mg |
(S)-1-Hydroxy-1-phenylpropan-2-one |
53439-91-1 | 92% | 500mg |
$1719.00 | 2023-12-30 | |
Enamine | EN300-1272246-1000mg |
(1S)-1-hydroxy-1-phenylpropan-2-one |
53439-91-1 | 92.0% | 1000mg |
$2050.0 | 2023-10-02 | |
Aaron | AR00DEAZ-100mg |
L-Phenylacetyl Carbinol |
53439-91-1 | 92% | 100mg |
$1004.00 | 2023-12-15 |
L-Phenylacetyl Carbinol Gerelateerde literatuur
-
Pankaj Gupta,Neha Mahajan New J. Chem. 2018 42 12296
-
Torsten Sehl,Saskia Bock,Lisa Marx,Zaira Maugeri,Lydia Walter,Robert Westphal,Constantin Vogel,Ulf Menyes,Martin Erhardt,Michael Müller,Martina Pohl,D?rte Rother Green Chem. 2017 19 380
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Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
-
4. CLVII.—Nor-dl-ephedrine and nor-dl-ψ-ephedrineDonald Holroyde Hey J. Chem. Soc. 1930 1232
-
Heng Li,Nan Liu,Xian Hui,Wen-Yun Gao RSC Adv. 2017 7 32664
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